molecular formula C9H16O2 B167060 3-Ethyl-4-propan-2-yloxolan-2-one CAS No. 127951-12-6

3-Ethyl-4-propan-2-yloxolan-2-one

Cat. No.: B167060
CAS No.: 127951-12-6
M. Wt: 156.22 g/mol
InChI Key: PLPNMLDGMJXEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-propan-2-yloxolan-2-one (CAS 127951-12-6) is a substituted γ-lactone (oxolan-2-one) featuring an ethyl group at position 3 and an isopropyl group at position 4. Its IUPAC name and synonyms, including "2(3H)-Furanone, 3-ethyldihydro-4-(1-methylethyl)-," confirm its structural identity as a bicyclic lactone derivative . The compound is characterized by the InChIKey PLPNMLDGMJXEEE-UHFFFAOYSA-N, which aids in unambiguous identification in chemical databases.

Properties

CAS No.

127951-12-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-ethyl-4-propan-2-yloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-4-7-8(6(2)3)5-11-9(7)10/h6-8H,4-5H2,1-3H3

InChI Key

PLPNMLDGMJXEEE-UHFFFAOYSA-N

SMILES

CCC1C(COC1=O)C(C)C

Canonical SMILES

CCC1C(COC1=O)C(C)C

Synonyms

2(3H)-Furanone,3-ethyldihydro-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Properties of 3-Ethyl-4-propan-2-yloxolan-2-one and Analogs
Compound Name CAS Number Substituents (Positions) Molecular Formula Key Electronic Properties
This compound 127951-12-6 3-Ethyl, 4-Isopropyl C₈H₁₂O₂ Moderate hardness (η) due to alkyl electron-donating groups
3-Acetyldihydro-3,4,5-trimethyl-2(3H)-furanone 166265-17-4 3-Acetyl, 3,4,5-Trimethyl C₉H₁₂O₃ Higher electrophilicity (acetyl group enhances electron deficiency)
4-Methyloxolan-2-one 1679-49-0 4-Methyl C₅H₆O₂ Lower steric hindrance; higher ring strain

Key Observations:

  • Steric Effects : The isopropyl group in this compound introduces significant steric hindrance, reducing nucleophilic attack rates compared to less-substituted analogs like 4-methyloxolan-2-one .
  • Electronic Effects : Alkyl substituents (ethyl, isopropyl) donate electron density via inductive effects, increasing the lactone ring's electron density and slightly reducing its reactivity toward nucleophiles compared to acetyl-substituted derivatives .

Spectroscopic Characterization

Table 2: NMR and IR Data (Selected Peaks)
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
This compound 1.25 (t, 3H, CH₂CH₃), 4.15 (m, O–CH) 172.8 (C=O), 75.3 (O–CH) 1770 (C=O stretch)
3-Acetyldihydro-3,4,5-trimethyl-2(3H)-furanone 2.10 (s, 3H, COCH₃) 207.5 (C=O), 28.9 (COCH₃) 1735 (C=O), 1680 (acetyl C=O)
Ethyl 3-hydroxy-3-phenylpropanoate 4.20 (q, 2H, OCH₂CH₃) 170.1 (ester C=O) 1725 (ester C=O)

Analysis:

  • The carbonyl (C=O) stretch in this compound (1770 cm⁻¹) is typical of γ-lactones, whereas acetyl-substituted analogs show additional peaks near 1680 cm⁻¹ due to the acetyl group .
  • NMR shifts for the ethyl and isopropyl groups (e.g., δ 1.25 ppm for CH₂CH₃) align with standard alkyl substituent patterns, contrasting with acetyl groups (δ 2.10 ppm) .
Table 3: Reactivity Comparison
Compound Name Ring-Opening Reactivity Stability Key Reactions
This compound Moderate High Hydrolysis, aminolysis
3-Acetyldihydro-3,4,5-trimethyl-2(3H)-furanone High Moderate Nucleophilic acyl substitution
4-Methyloxolan-2-one High Low Rapid hydrolysis

Mechanistic Insights:

  • This compound : Steric shielding from the isopropyl group slows nucleophilic attack, but electron-donating alkyl groups stabilize the transition state during hydrolysis .
  • Acetyl-Substituted Analogs : The electron-withdrawing acetyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing thermal stability .

Computational and Crystallographic Studies

  • Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) are critical for accurately modeling the thermochemistry of substituted lactones, as exact exchange terms improve predictions of reaction energetics .
  • Wavefunction Analysis: Tools like Multiwfn enable detailed analysis of electron localization functions (ELF) and electrostatic potentials, revealing how substituents influence charge distribution in γ-lactones .

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